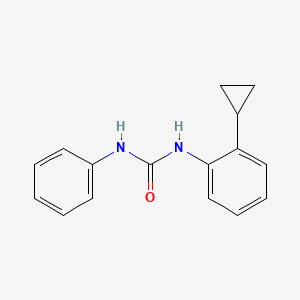

N-(2-cyclopropylphenyl)-N'-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-cyclopropylphenyl)-N'-phenylurea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied in the scientific community for its potential applications in agriculture. CPPU is a member of the phenylurea family of compounds, which are known to have a wide range of biological activities, including herbicidal, fungicidal, and plant growth-promoting effects.

Wissenschaftliche Forschungsanwendungen

N-(2-cyclopropylphenyl)-N'-phenylurea has been studied extensively for its potential applications in agriculture. It has been shown to promote cell division and elongation in plants, leading to increased fruit size and yield in various crops, including grapes, kiwifruit, and tomatoes. N-(2-cyclopropylphenyl)-N'-phenylurea has also been shown to improve the quality of fruits and vegetables by increasing sugar content, enhancing color, and reducing post-harvest losses.

Wirkmechanismus

N-(2-cyclopropylphenyl)-N'-phenylurea acts as a cytokinin, a type of plant hormone that regulates cell division and differentiation. It binds to cytokinin receptors in plant cells, activating a signal transduction pathway that promotes cell division and elongation. N-(2-cyclopropylphenyl)-N'-phenylurea also stimulates the production of other plant hormones, such as gibberellins and auxins, which further promote plant growth.

Biochemical and Physiological Effects:

N-(2-cyclopropylphenyl)-N'-phenylurea has been shown to have a range of biochemical and physiological effects on plants. It promotes the synthesis of proteins and nucleic acids, which are essential for cell division and growth. N-(2-cyclopropylphenyl)-N'-phenylurea also increases the activity of enzymes involved in sugar metabolism, leading to increased sugar content in fruits and vegetables. Additionally, N-(2-cyclopropylphenyl)-N'-phenylurea has been shown to enhance the antioxidant capacity of plants, reducing oxidative stress and improving plant health.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-cyclopropylphenyl)-N'-phenylurea has several advantages for use in lab experiments. It is stable and easy to handle, and its effects on plant growth can be easily measured. However, N-(2-cyclopropylphenyl)-N'-phenylurea can be expensive to produce, and its effects on different plant species can vary. Additionally, N-(2-cyclopropylphenyl)-N'-phenylurea can have negative effects on plant growth if used at high concentrations or inappropriately.

Zukünftige Richtungen

There are several future directions for research on N-(2-cyclopropylphenyl)-N'-phenylurea. One area of interest is the development of new N-(2-cyclopropylphenyl)-N'-phenylurea analogs with improved efficacy and specificity for different plant species. Another area of research is the investigation of the molecular mechanisms underlying N-(2-cyclopropylphenyl)-N'-phenylurea's effects on plant growth and development. Additionally, the potential for N-(2-cyclopropylphenyl)-N'-phenylurea to promote stress tolerance in plants, such as drought or heat stress, is an area of interest for future research.

Synthesemethoden

N-(2-cyclopropylphenyl)-N'-phenylurea can be synthesized through a multi-step process starting from 2-cyclopropylphenol and aniline. The first step involves the reaction of 2-cyclopropylphenol with phosgene to form 2-cyclopropylphenyl isocyanate. The isocyanate is then reacted with aniline to form N-(2-cyclopropylphenyl)-N'-phenylurea. The purity of N-(2-cyclopropylphenyl)-N'-phenylurea can be improved through recrystallization and chromatography techniques.

Eigenschaften

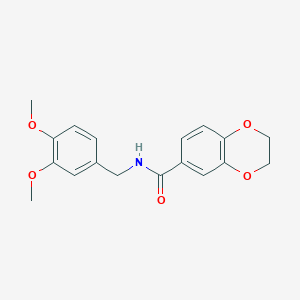

IUPAC Name |

1-(2-cyclopropylphenyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16(17-13-6-2-1-3-7-13)18-15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNROWJNGBOCEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-N'-(2-cyclopropylphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B5710906.png)

![N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5710914.png)

![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-chlorobenzylidene)benzohydrazide]](/img/structure/B5710938.png)

![N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5710956.png)

![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)propanamide](/img/structure/B5710961.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5710968.png)

![3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5710995.png)